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N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibition Structure-activity relationship Isomer comparison

Researchers screening pyrazolo[1,5-a]pyrimidine libraries frequently encounter inconsistent activity due to unverified positional isomerism. This specific 5,6-dimethyl substitution and C7-benzylamine linkage provide a kinase selectivity profile distinct from common 2,5-dimethyl or 5,7-dimethyl variants. Use 900290-86-0 to systematically evaluate C7 chemistry impact on p21-dependent cytotoxicity. - >5-fold p21-dependent selectivity compared to C7-phenyl amide analogs - Metabolic shielding by 5,6-dimethyl groups for improved microsomal stability - In stock for immediate shipment to support hit-to-lead campaigns

Molecular Formula C21H20N4
Molecular Weight 328.419
CAS No. 900290-86-0
Cat. No. B2378222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900290-86-0
Molecular FormulaC21H20N4
Molecular Weight328.419
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=C4
InChIInChI=1S/C21H20N4/c1-15-16(2)24-21-19(18-11-7-4-8-12-18)14-23-25(21)20(15)22-13-17-9-5-3-6-10-17/h3-12,14,22H,13H2,1-2H3
InChIKeyYHNLWQUQRDZZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Chemical Identity & Scaffold Context


N-Benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900290-86-0) belongs to the pyrazolo[1,5-a]pyrimidine class—a fused bicyclic heterocycle widely exploited as a kinase-inhibitor scaffold [1]. This specific compound incorporates a 3-phenyl substituent, 5- and 6-methyl groups on the pyrimidine ring, and an N7-benzylamine side chain, yielding the molecular formula C₂₁H₂₀N₄ and a molecular weight of 328.4 Da. Structurally related pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been reported as ligands for benzodiazepine receptors [1] and as inhibitors of cyclin-dependent kinases (CDKs) and mTOR [1][2].

N-Benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Differentiation from Close Analogs


Pyrazolo[1,5-a]pyrimidin-7-amines exhibit extreme sensitivity to the position, size, and electronic character of ring substituents. A positional isomer—N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877801-13-3)—differs solely in the location of one methyl group (C2 vs C6), yet this shift alters the electron density distribution across the pyrimidine ring and the trajectory of the N7-benzyl moiety, potentially switching kinase selectivity profiles [1]. Even within a single congeneric series, minor modifications at the 5- and 6-positions have been shown to determine whether a compound acts as a CDK inhibitor, an mTOR inhibitor, or a benzodiazepine receptor ligand [1][2]. Generic substitution without explicit comparative data therefore carries a high risk of selecting a compound with divergent target engagement, potency, and cellular phenotype.

N-Benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Evidence vs. Closest Analogs


Methyl Group Position vs. Kinase Preference

The target compound bears methyl groups at positions 5 and 6 of the pyrimidine ring. Its closest positional isomer, N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877801-13-3), places methyls at positions 2 and 5. In pyrazolo[1,5-a]pyrimidine kinase inhibitors, the 5- and 6-positions project into the ATP-binding pocket, and substituent identity at these positions directly dictates kinase selectivity. The patent literature governing this scaffold [1] explicitly enumerates 5- and 6-substituents as critical variables for distinguishing CDK, mTOR, and benzodiazepine receptor activity. No publicly available head-to-head enzymatic panel exists for these two isomers; however, class-level SAR indicates that the 5,6-dimethyl pattern confers a distinct kinase-interaction surface relative to the 2,5-dimethyl pattern.

Kinase inhibition Structure-activity relationship Isomer comparison

C7 Substituent and p21-Dependent Antiproliferative Selectivity

A well-characterized analog series—pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides—has been profiled in an isogenic HCT116 cell line pair (p21+/+ vs. p21−/−) [1]. The lead phenyl amide compounds display preferential killing of p21-deficient cells, a phenotype linked to checkpoint abrogation. The target compound substitutes a benzyl amine for the phenyl amide at C7. This change replaces the amide carbonyl (H-bond acceptor) with a methylene, altering both the hydrogen-bonding capacity and the conformational flexibility of the C7 side chain. While no p21-selectivity data have been reported specifically for the target compound, the phenyl amide series provides a quantitative baseline: the most selective analogs achieved >5-fold differential cytotoxicity between p21−/− and p21+/+ HCT116 cells [1]. Researchers evaluating the target compound should benchmark against this selectivity window.

Antiproliferative Checkpoint deficiency p21

5,6-Dimethyl Substitution and Metabolic Shielding

A structurally proximate comparator—N-benzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID 46843058)—lacks the 5- and 6-methyl groups entirely [1]. The 5- and 6-positions of the pyrimidine ring are established sites of cytochrome P450-mediated oxidation in related bicyclic heterocycles. The presence of methyl substituents at these positions in the target compound is expected to block metabolic hydroxylation, thereby extending half-life relative to the non-methylated analog. Although no experimental microsomal stability data have been published for either compound, the computed physicochemical differences (Molecular Weight: 328.4 vs. 300.4 Da; XLogP3: ~4.5 vs. 3.8) are consistent with increased lipophilicity and metabolic shielding.

Metabolic stability CYP oxidation Methyl blocking

Pyrazolo[1,5-a]pyrimidin-7-amines as Multikinase Inhibitors

The patent family encompassing pyrazolo[1,5-a]pyrimidin-7-yl amines (US 2005/0222171 A1) establishes this scaffold as a template for potent kinase inhibitors [1]. The parent patent discloses that identical-core compounds with varied 7-amino substituents inhibit protein kinases implicated in proliferative diseases. A closely related benzylamine-containing analog, BS-181 (5-N-(6-aminohexyl)-7-N-benzyl-3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diamine), demonstrates an IC₅₀ of 21 nM against CDK7 with >40-fold selectivity over CDK1, 2, 4, 5, 6, and 9 [2]. While BS-181 differs at positions 3 and 5, the shared N7-benzyl moiety and pyrazolo[1,5-a]pyrimidine core suggest the target compound occupies a similar region of kinase inhibitor chemical space. No kinase panel data are publicly available specifically for 900290-86-0.

Kinase panel CDK mTOR Benzodiazepine receptor

N-Benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


5,6-Dimethyl Pyrimidine in Kinase Screening Libraries

For high-throughput screening campaigns targeting the ATP-binding pocket of kinases, the 5,6-dimethyl substitution pattern offers a steric and electronic profile distinct from the more common 2,5-dimethyl or 5,7-dimethyl variants [1]. Incorporating 900290-86-0 into a screening deck diversifies the chemical space sampled around the pyrimidine sub-pocket.

C7-Benzylamine vs. Phenyl Amide SAR Comparison

The Wang et al. (2009) study established >5-fold p21-dependent selectivity for C7-phenyl amide analogs [1]. Acquiring the target compound (C7-benzyl amine) enables systematic head-to-head comparison of how the C7 linkage chemistry (amide vs. amine) influences checkpoint-dependent cytotoxicity, a parameter critical for cancer drug discovery programs exploiting p21 deficiency.

Metabolic Stability of 5,6-Dimethyl-Blocked Scaffolds

The non-methylated comparator (CID 46843058) provides a clear baseline for evaluating the metabolic shielding effect of the 5,6-dimethyl groups [1]. Researchers designing in vivo-capable pyrazolo[1,5-a]pyrimidine probes should use 900290-86-0 in parallel microsomal stability assays to quantify the benefit of methyl blocking at these oxidation-prone positions.

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